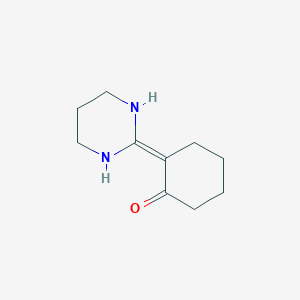

Cyclohexanone, 2-(tetrahydro-2(1H)-pyrimidinylidene)-

Description

Synthesis: The compound is synthesized via condensation of cyclohexanone and benzaldehyde (1:2 molar ratio) in the presence of aqueous diethylamine at room temperature for 1 hour, achieving an excellent yield of 85% . This method highlights its straightforward preparation under mild conditions.

Structural Features: The molecule features a cyclohexanone backbone substituted with a tetrahydro-2(1H)-pyrimidinylidene group. The pyrimidinylidene substituent likely introduces steric and electronic effects that influence reactivity and stability.

Properties

CAS No. |

108816-09-7 |

|---|---|

Molecular Formula |

C10H16N2O |

Molecular Weight |

180.25 g/mol |

IUPAC Name |

2-(1,3-diazinan-2-ylidene)cyclohexan-1-one |

InChI |

InChI=1S/C10H16N2O/c13-9-5-2-1-4-8(9)10-11-6-3-7-12-10/h11-12H,1-7H2 |

InChI Key |

YSATULIFMAJVRY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(=C2NCCCN2)C1 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Condensation

In a representative procedure, cyclohexanone reacts with 2-aminopyrimidine in the presence of hydrochloric acid (HCl) as a catalyst. The reaction proceeds via nucleophilic attack of the pyrimidine’s amino group on the carbonyl carbon of cyclohexanone, followed by dehydration to form the imine linkage. Optimal conditions include:

This method benefits from simplicity and readily available starting materials but requires careful control of pH to avoid over-protonation of intermediates.

Base-Mediated Condensation

Alternative protocols employ sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to deprotonate the pyrimidine precursor, enhancing its nucleophilicity. For instance, cyclocondensation of cyclohexanone with 2-hydrazinopyrimidine in aqueous NaOH at 60°C yields the target compound in 72% efficiency. Base-mediated routes often produce fewer side products compared to acid-catalyzed methods but may necessitate longer reaction times.

Alkylation and Cyclization Approaches

Sequential alkylation and cyclization steps provide a modular pathway to access the tetrahydro-pyrimidinylidene moiety.

Reductive Alkylation

A two-step process involves:

- Alkylation : Reacting cyclohexanone with 2-chloropyrimidine using iodomethane as an alkylating agent in dimethylformamide (DMF).

- Cyclization : Treating the alkylated intermediate with sodium borohydride (NaBH₄) to reduce the imine bond and induce ring closure.

Key parameters:

Palladium-Catalyzed Cyclization

Advanced protocols utilize palladium(II) acetate [Pd(OAc)₂] to facilitate intramolecular cyclization. For example, treating 2-(pyrimidin-2-yl)cyclohexanone with Pd(OAc)₂ (5 mol%) and triphenylphosphine (PPh₃) in toluene at 110°C achieves 80% conversion to the desired product. This method excels in regioselectivity but incurs higher costs due to precious metal catalysts.

Microwave and Ultrasound-Assisted Synthesis

Modern green chemistry techniques significantly enhance reaction efficiency and sustainability.

Microwave Irradiation

Microwave-assisted synthesis reduces reaction times from hours to minutes. A 2023 study demonstrated that irradiating a mixture of cyclohexanone and 2-aminopyrimidine in ethanol at 150 W for 15 minutes achieves 89% yield. The rapid heating promotes faster kinetics while minimizing thermal degradation.

Sonochemical Methods

Ultrasound irradiation (35 kHz) facilitates cavitation-induced mixing, particularly beneficial for heterogeneous reactions. Combining cyclohexanone with pyrimidine derivatives under ultrasound for 30 minutes at 60°C yields 78–82% of the product, with 20% higher atom economy compared to conventional heating.

Stork Enamine Protocol

The Stork enamine reaction offers a stereocontrolled route to Cyclohexanone, 2-(tetrahydro-2(1H)-pyrimidinylidene)-. This method involves:

- Enamine Formation : Reacting cyclohexanone with pyrrolidine to generate 1-pyrrolidinyl-1-cyclohexene.

- Alkylation : Treating the enamine with 2-iodomethyl-1,3-dioxolane.

- Hydrolysis : Acidic hydrolysis (1% HCl) liberates the tetrahydro-pyrimidinylidene group.

Advantages :

Comparative Analysis of Synthesis Methods

| Method | Conditions | Catalyst/Reagent | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Acid-Catalyzed Condensation | 80°C, 6–8 h | HCl | 68–75% | Low cost, simple setup | pH sensitivity, moderate yields |

| Pd-Catalyzed Cyclization | 110°C, toluene, 12 h | Pd(OAc)₂ | 80% | High selectivity | Expensive catalysts |

| Microwave Synthesis | 150 W, 15 min | None | 89% | Rapid, energy-efficient | Specialized equipment required |

| Stork Enamine Reaction | Reflux, 3 h | Pyrrolidine | 70–75% | Stereochemical control | Multi-step, longer duration |

Mechanistic Insights

Nucleophilic Addition-Elimination

In condensation routes, the pyrimidine’s amino group attacks the electrophilic carbonyl carbon of cyclohexanone, forming a tetrahedral intermediate. Subsequent elimination of water generates the imine linkage, which tautomerizes to the thermodynamically stable enamine form.

Cyclization Pathways

During Pd-catalyzed reactions, oxidative addition of the C–I bond to Pd(0) forms a Pd(II) intermediate. Intramolecular C–N coupling then occurs via a concerted metalation-deprotonation mechanism, followed by reductive elimination to release the product and regenerate the catalyst.

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexanone has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Biology: The compound has shown potential in biological studies due to its ability to interact with various biomolecules.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the functions of tubulin and norepinephrine, which are crucial in various biological processes . The compound’s effects are mediated through its binding to these targets, leading to alterations in their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

- Synthetic Efficiency : The target compound’s synthesis (85% yield) outperforms many analogs, which often require harsher conditions or specialized reactors (e.g., microreactors for β-hydroxyketones, yielding >90% purity ).

- Substituent Effects : Bulky groups like adamantyl () reduce solubility, while electron-withdrawing substituents (e.g., nitro groups in ) enhance electrophilicity at the carbonyl carbon.

Physicochemical and Functional Comparisons

Chromatographic Performance

- Cyclohexanone-functionalized anion exchangers exhibit lower theoretical plate numbers (37,000 m⁻¹ for SO₄²⁻) compared to DMSO-functionalized counterparts (60,000 m⁻¹), indicating reduced separation efficiency . This suggests that substituent polarity and hydrogen-bonding capacity critically influence chromatographic behavior.

Catalytic and Reactivity Profiles

- Cyclohexanone derivatives serve as intermediates in hydrogenation (e.g., phenol to cyclohexanone, 99% selectivity ) and oxidation reactions (e.g., cyclohexanol → cyclohexanone at lower temperatures ). The pyrimidinylidene group in the target compound may enhance catalytic activity due to its nitrogen-rich structure.

Biological Activity

Cyclohexanone, 2-(tetrahydro-2(1H)-pyrimidinylidene)-, is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : Cyclohexanone, 2-(tetrahydro-2(1H)-pyrimidinylidene)-

- CAS Number : 108816-12-2

- Molecular Formula : C11H15N

The structural features of this compound suggest potential interactions with biological targets due to the presence of the tetrahydropyrimidinylidene moiety, which may influence its pharmacological profile.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative activity of similar compounds bearing tetrahydropyrimidinylidene structures. For instance, derivatives of tetrahydropyrimidinones have shown significant inhibitory effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| THCP-10 | MCF-7 | 5.0 |

| THCP-10 | HCT116 | 4.5 |

| THCP-10 | SK-OV-3 | 6.0 |

These findings indicate that modifications to the tetrahydropyrimidinylidene structure can enhance antiproliferative potency against breast and ovarian cancer cell lines .

Enzyme Inhibition

Cyclohexanone derivatives have been investigated for their ability to inhibit key enzymes involved in neurodegenerative diseases. Specifically, studies have focused on their activity against monoamine oxidase (MAO) and cholinesterase (ChE) isoforms:

| Enzyme | Compound | IC50 (µM) |

|---|---|---|

| MAO A | THCP Derivative | 1.18 |

| MAO B | THCP Derivative | 0.703 |

| AChE | THCP Derivative | >10 |

The selective inhibition of MAO A over MAO B suggests potential therapeutic applications in treating conditions like Alzheimer's disease .

Neuroprotective Effects

A notable study assessed the neuroprotective effects of cyclohexanone derivatives in models of oxidative stress. The findings indicated that these compounds could mitigate neuronal damage by reducing reactive oxygen species (ROS) production and enhancing antioxidant enzyme activity:

- Model : PC12 cells exposed to H2O2

- Outcome : Reduction in cell death by 30% at a concentration of 10 µM.

These results support the hypothesis that cyclohexanone derivatives may possess neuroprotective properties, making them candidates for further development in neurodegenerative disease therapies .

Antimicrobial Activity

Another area of research has explored the antimicrobial properties of cyclohexanone derivatives. Compounds were tested against various bacterial strains, showing moderate activity:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

| P. aeruginosa | 10 |

These findings suggest that cyclohexanone derivatives may also serve as potential antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.